N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound featuring a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further linked to an aminomethyl group and a methanesulfonamide moiety.
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-4-7(5-11)9(6-12-10)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
InChI Key |
YVZWPZKEIQNLAP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Cyclopropoxy Group: This step involves the reaction of the pyridine derivative with cyclopropyl bromide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the aminomethylated pyridine with methanesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine derivatives.
Scientific Research Applications
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Due to its sulfonamide group, it is explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with biological targets. The sulfonamide group is known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and metabolism. By inhibiting these enzymes, the compound can exert antibacterial effects .
Comparison with Similar Compounds
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
The uniqueness of this compound lies in its specific structure, which includes a cyclopropoxy group and a pyridine ring, potentially offering distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
